Sub-Nanomolar Antagonism of GABA-A Receptor Binding: Superior Potency to Bicuculline
In a direct comparison of GABA-A receptor binding antagonism, (9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one (RU5135) demonstrates a remarkably lower IC50 against [3H]bicuculline methochloride compared to the classic antagonist bicuculline itself. The compound inhibits binding with an IC50 of 0.8 ± 0.2 nM [1]. In contrast, bicuculline typically exhibits an IC50 of 1-3 µM (1000-3000 nM) for GABA-A receptor currents . This represents a >1,000-fold increase in potency for the target compound. Furthermore, the compound acts as a competitive antagonist, sharing a common binding site with bicuculline but not with the chloride channel antagonist picrotoxin [1].
| Evidence Dimension | Inhibition of [3H]bicuculline methochloride binding to GABA-A receptors |
|---|---|
| Target Compound Data | IC50 = 0.8 ± 0.2 nM |
| Comparator Or Baseline | Bicuculline: IC50 ≈ 1,000-3,000 nM |
| Quantified Difference | Target compound is >1,000-fold more potent |
| Conditions | Rat brain membrane binding assay |
Why This Matters
This extreme potency advantage is critical for studies requiring complete or near-complete receptor blockade at low compound concentrations, minimizing off-target or vehicle-related artifacts.
- [1] Olsen RW. gamma-Aminobutyric acid receptor binding antagonism by the amidine steroid RU5135. Eur J Pharmacol. 1984 Aug 17;103(3-4):333-7. doi: 10.1016/0014-2999(84)90495-3. View Source
